N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is a complex organic compound that integrates a benzofuran moiety with a difluorobenzamide structure. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, particularly as a pesticide or herbicide.
Source: The compound can be synthesized through various chemical processes, often involving established methodologies in organic synthesis.
Classification: It belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (amide). The specific structure of this compound includes both difluorobenzene and benzofuran components, making it a hybrid molecule with unique properties.
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide typically involves several steps:
The molecular formula of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can be represented as follows:
CCOC(C1=CC=C(C=C1)C(=O)N(C)C(F)=C(F)C=1)
AVRQBXVUUXHRMY-UHFFFAOYSA-N
The structure features a difluorobenzene ring, which contributes to its chemical reactivity and stability, alongside the benzofuran structure that may influence its biological activity.
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is primarily based on its interaction with biological targets:
These properties influence the compound's behavior in biological systems and its efficacy as a pesticide or pharmaceutical agent.
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2